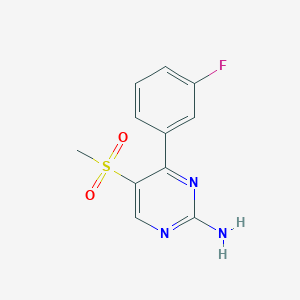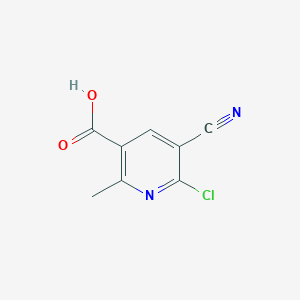![molecular formula C11H11N3 B11769636 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique tricyclic structure, combining a pyrrole ring with a triazole ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves cyclization reactions. One common method includes the reaction of phenylhydrazine with an appropriate diketone, followed by cyclization under acidic conditions . Another approach involves the use of azides and alkynes in a Huisgen cycloaddition reaction, often catalyzed by copper(I) salts .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Potential use as an anticoagulant due to its ability to inhibit blood coagulation factors.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to the active sites of these enzymes, preventing their normal function and thus inhibiting clot formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties, this compound shares the triazole ring but differs in its overall structure and applications.
Uniqueness
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific combination of a pyrrole and triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple coagulation factors simultaneously makes it a promising candidate for anticoagulant therapy .
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C11H11N3/c1-2-5-9(6-3-1)11-10-7-4-8-14(10)13-12-11/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
XLOZNDDEUMBJIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N=NN2C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)
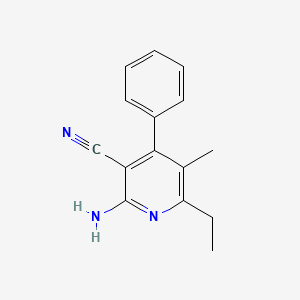
![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11769596.png)

![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)
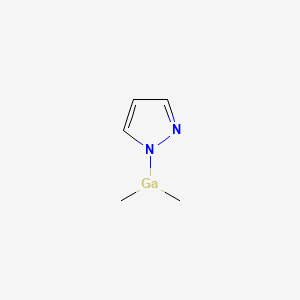
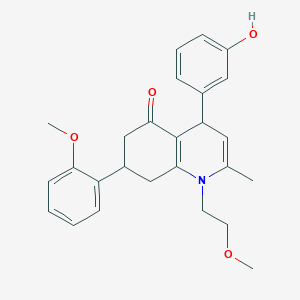
![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)
